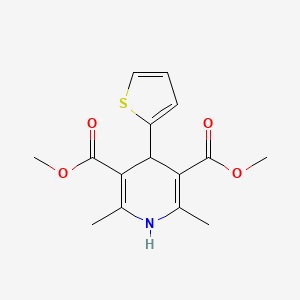

3,5-Dimethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Historical Development of 1,4-Dihydropyridine Chemistry

The 1,4-dihydropyridine scaffold was first synthesized in 1881 by Arthur Rudolf Hantzsch via a multicomponent reaction involving aldehydes, β-keto esters, and ammonia. This method, now known as the Hantzsch pyridine synthesis, initially produced 1,4-DHPs as intermediates en route to aromatic pyridines. The discovery of their biological activity in the mid-20th century marked a turning point. Researchers found that 1,4-DHPs, particularly nifedipine and amlodipine, act as L-type calcium channel blockers, enabling their use as antihypertensive agents.

Structural studies revealed that the 1,4-DHP core’s planarity and substituent arrangement at positions 2, 3, 4, 5, and 6 are critical for pharmacological activity. For example, electron-withdrawing groups at C3 and C5 enhance calcium channel binding, while aryl groups at C4 influence tissue selectivity. The development of 3,5-dicarboxylate derivatives, such as the subject compound, emerged from efforts to optimize these interactions while improving metabolic stability.

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-8-11(14(17)19-3)13(10-6-5-7-21-10)12(9(2)16-8)15(18)20-4/h5-7,13,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVGDYYRAKPUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the dihydropyridine core. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the desired structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and antioxidant properties.

Medicine: The compound has been studied for its potential medicinal applications, including its use as a precursor for pharmaceuticals that target specific diseases.

Industry: In industry, this compound is used in the development of advanced materials and chemical processes, contributing to innovations in various sectors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial effects could be due to its interaction with microbial cell membranes.

Comparison with Similar Compounds

Substituent Diversity at Position 4

The position 4 substituent critically determines the biological and chemical properties of 1,4-DHPs. Key analogues include:

- Nifedipine : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. The electron-withdrawing nitro group enhances calcium channel blocking activity, making it a potent antihypertensive .

- Mebudipine and Dibudipine : Feature a 3-nitrophenyl group at position 4 with bulky tert-butyl ester groups. These modifications improve lipophilicity and prolong therapeutic effects .

- YC-93: Contains a 3-nitrophenyl group and a complex ester side chain with an N-benzyl-N-methylaminoethyl moiety, resulting in selective cerebral and coronary vasodilation .

- Compound 6o: 4-(4-(Dimethylamino)phenyl) substituted with bis(2-nitrophenyl)amide groups.

In contrast, the thiophen-2-yl group in the target compound is electron-rich due to sulfur’s lone pairs, which may modulate redox behavior and binding affinity to biological targets.

Ester Group Variations

Ester groups at positions 3 and 5 influence solubility, metabolic stability, and bioavailability:

- Methyl esters (e.g., nifedipine) : Prone to enzymatic hydrolysis, leading to rapid clearance .

- Ethyl/isopropyl esters (e.g., compounds 2b–c) : Improve metabolic stability but reduce aqueous solubility .

- tert-Butyl esters (e.g., dibudipine) : Enhance lipophilicity and prolong half-life .

- Amide derivatives (e.g., 6o) : Resist hydrolysis but exhibit reduced membrane permeability .

The methyl esters in the target compound may confer intermediate metabolic stability compared to bulkier esters.

Calcium Channel Blocking Activity

- Nifedipine : Inhibits L-type calcium channels, reducing vascular smooth muscle contraction. Efficacy linked to the 2-nitrophenyl group’s electron-withdrawing effects .

- YC-93: 100–300 times more potent than papaverine in cerebral and coronary vasodilation, attributed to its amino-ester side chain .

- Mebudipine/Dibudipine : Bulky esters enhance binding to hydrophobic channel domains, prolonging action .

Multitargeted Ligand Potential

- Sulfonamide-Dihydropyridine hybrids (e.g., 2a–c) : Exhibit acetylcholinesterase inhibition and antioxidant activity for Alzheimer’s disease therapy. The 4-nitrophenyl group enhances radical scavenging .

- Compound 6o : Dual carboxamide groups enable interactions with multiple enzyme active sites .

Thiophene’s sulfur atom could confer antioxidant properties or enable interactions with sulfur-binding enzymes, but further studies are needed.

Physicochemical Properties

Solubility and Stability

- Nifedipine : Low aqueous solubility due to nitroaryl hydrophobicity; requires formulation enhancements .

- Diethyl esters (e.g., 1a–j) : Improved solubility in organic solvents but prone to crystallization .

- Ammonium carbonate hydrolysis (e.g., 3a) : Carbamate hydrolysis under mild conditions highlights ester lability .

The thiophene moiety may enhance solubility in polar aprotic solvents compared to nitroaryl analogues.

Biological Activity

3,5-Dimethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities. Its structure includes a thiophene ring, contributing to its pharmacological profile. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

- Molecular Formula : C17H21NO4S

- Molecular Weight : 335.42 g/mol

- Melting Point : 156-159 °C

- Boiling Point : Predicted at approximately 454.8 °C

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO4S |

| Molecular Weight | 335.42 g/mol |

| Melting Point | 156-159 °C |

| Boiling Point | ~454.8 °C (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Dihydropyridines are known to act as calcium channel blockers, which can influence cardiovascular function and neuronal excitability. The presence of the thiophene moiety may enhance its lipophilicity and facilitate membrane penetration.

Key Mechanisms:

- Calcium Channel Modulation : Inhibition of voltage-gated calcium channels leads to vasodilation and reduced heart rate.

- Antioxidant Activity : The compound exhibits free radical scavenging properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains.

Case Studies

-

Cardiovascular Effects :

- A study examined the compound's effects on isolated rat aorta, demonstrating significant vasodilatory effects mediated through calcium channel blockade.

- In vivo studies in hypertensive models showed a reduction in blood pressure comparable to standard antihypertensive agents.

-

Antioxidant Activity :

- Research indicated that the compound significantly reduces reactive oxygen species (ROS) levels in cultured human endothelial cells.

- The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values indicating potent activity.

-

Antimicrobial Activity :

- A series of experiments assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- The compound displayed minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent.

Table 2: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dimethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound can be synthesized via the Hantzsch reaction, a widely used method for dihydropyridines. Key steps include:

- Reactants : A thiophene-2-carbaldehyde derivative, methyl acetoacetate, and ammonium acetate in a 1:2:1 molar ratio.

- Conditions : Ethanol as solvent under reflux (80–90°C) for 4–6 hours, followed by cooling to precipitate the product .

- Modifications : The thiophene substituent may require adjusted stoichiometry or prolonged reaction times due to steric/electronic effects. Post-synthesis, recrystallization in ethanol improves purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., thiophen-2-yl group at C4) and methyl ester signals at δ 3.6–3.8 ppm .

- IR : Peaks at 1680–1720 cm indicate ester carbonyl groups; N–H stretching (3200–3400 cm) confirms the 1,4-dihydropyridine core .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are standard for refinement .

Q. What structural features influence the compound’s reactivity?

- Dihydropyridine ring : Non-planar puckering (flattened boat conformation) enhances stability. Substituents at C4 (thiophen-2-yl) and C2/C6 (methyl groups) induce steric hindrance, affecting regioselectivity in reactions .

- Ester groups : Methyl esters at C3/C5 participate in hydrolysis or transesterification under acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of the thiophen-2-yl substituent impact pharmacological activity?

- Electron-rich aromatic system : The sulfur atom in thiophene increases electron density at C4, potentially enhancing calcium channel binding affinity. Compare with phenyl or nitrophenyl analogs in the nisoldipine series, where electron-withdrawing groups (e.g., NO) improve activity .

- Methodology : Perform DFT calculations (e.g., Mulliken charges) to map electron distribution. Validate via radioligand binding assays (e.g., H-nitrendipine displacement) .

Q. How can contradictions in pharmacological data (e.g., binding vs. functional assays) be resolved?

Q. What computational methods predict the dihydropyridine ring’s puckering conformation?

Q. What challenges arise in stereochemical analysis of the 1,4-dihydropyridine core?

- Hydrogen bonding : The N–H group forms intramolecular bonds with ester carbonyls, stabilizing a specific conformation. Use neutron diffraction or low-temperature crystallography (100 K) to resolve H-atom positions .

- Validation : Cross-check SHELX refinement with PLATON (ADDSYM) to detect missed symmetry .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.